molecular formula C4H9FO3S B1421369 3-Methoxypropane-1-sulfonyl fluoride CAS No. 1227250-19-2

3-Methoxypropane-1-sulfonyl fluoride

Cat. No. B1421369
M. Wt: 156.18 g/mol
InChI Key: HKLSECKCOSGZFS-UHFFFAOYSA-N
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Description

3-Methoxypropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H9O3FS and a molecular weight of 156.18 . It is a neat product .


Synthesis Analysis

Sulfonyl fluorides, including 3-Methoxypropane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of 3-Methoxypropane-1-sulfonyl fluoride is represented by the formula C4H9O3FS . Unfortunately, detailed structural analysis specific to 3-Methoxypropane-1-sulfonyl fluoride is not available in the retrieved data.


Chemical Reactions Analysis

Sulfonyl fluorides, including 3-Methoxypropane-1-sulfonyl fluoride, are known for their discerning reactivity in sulfur (VI)-fluoride exchange (SuFEx) chemistry . This reactivity has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . Sulfonyl fluorides can target several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine .

Scientific Research Applications

Development of Novel Reagents and Synthesis Methods

  • A new sulfonyl fluoride reagent, (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF), was developed for creating diverse enaminyl sulfonyl fluoride (N-ESF) compounds. This method is highly atom-economical and produces methanol as the only byproduct, making it environmentally friendly (Liu, Tang, & Qin, 2023).

Synthesis of Radiopharmaceuticals

  • 3-Methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone was utilized as a precursor for F-18 16α-fluoroestradiol synthesis. This process, involving nucleophilic fluorination with fluoride ion, demonstrates the compound's stability and high yield in fluorine-18 incorporation, highlighting its potential in radiopharmaceutical applications (Lim, Zheng, Berridge, & Tewson, 1996).

Advances in Click Chemistry

  • Sulfonyl fluorides have gained importance in sulfur(VI) fluoride exchange-based “click chemistry.” An electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides in combination with potassium fluoride has been reported. This method showcases a broad substrate scope and environmental benignity (Laudadio et al., 2019).

Electrosynthesis Applications

  • Recent advancements in fluoride ion-mediated anodic methoxylation of fluoroalkyl sulfides have been summarized, showcasing its synthetic applications. This includes the first example of anodic methoxylation of 2-acyloxy-3,3,3-trifluoropropyl sulfides and its implications for CF3-containing compound synthesis (Fuchigami & Inagi, 2020).

Polymer Electrolyte Membranes

  • A novel difluoroalkanesulfonyl fluoride monomer was synthesized and used to create poly(norbornene)s containing pendant difluoroalkanesulfonic acids. This development in polymer electrolyte membranes demonstrates improved room temperature proton conductivity, indicating potential applications in fuel cells and other electrochemical devices (Zhao et al., 2011).

Environmental and Health Impact Studies

  • Perfluorooctanesulfonate (PFOS), derived from perfluorooctanesulfonyl fluoride, has been studied for its persistence in the environment and long serum elimination half-life in animals and humans. This research provides crucial insights into the environmental and health impacts of such compounds (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

Accelerating Sulfonyl Fluoride Synthesis

  • A flow chemistry approach was developed for the synthesis of sulfonyl fluorides through electrochemical oxidative coupling of thiols and potassium fluoride. This method significantly accelerates the synthesis process, demonstrating up to 92% yield in a short time, compared to traditional batch methods (Cao et al., 2020).

Future Directions

Sulfonyl fluorides, including 3-Methoxypropane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The use of fluorosulfonyl radicals for the synthesis of sulfonyl fluorides is a new horizon in this field . This approach is expected to influence the future rational design of SuFEx probes for a multitude of applications in chemical biology and drug discovery .

properties

IUPAC Name

3-methoxypropane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLSECKCOSGZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypropane-1-sulfonyl fluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Shan, Z Ma, C Ou, Y Cai, Y Ma, Y Guo… - Synthetic …, 2023 - Taylor & Francis
A visible-light-mediated fluorosulfonylation reaction of thianthrenium salts has been developed to prepare various sulfonyl fluorides with 1,4-diazabicyclo [2.2.2] octane bis (sulfur …
Number of citations: 1 www.tandfonline.com

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